molecular formula C18H22N2O2 B2519099 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide CAS No. 906162-67-2

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide

Cat. No. B2519099
CAS RN: 906162-67-2
M. Wt: 298.386
InChI Key: IFMDDYVTLSGGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Research and Development

The compound’s structure is similar to that of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Inhibitor for EZH2

The compound’s structure is also similar to that of hexahydroisoquinolin derivatives . These derivatives have been discovered as inhibitors for EZH2, a histone lysine methyltransferase that has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .

Potential PARP Inhibitors

The compound could potentially be used as a Poly-ADP-ribose-polymerase (PARP) inhibitor . PARP inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation .

Chemical Intermediates

The compound could be used as a chemical intermediate in the synthesis of other complex molecules. Its unique structure could potentially be leveraged in the synthesis of various pharmaceuticals and fine chemicals .

Potential Antimalarial Agent

The compound’s structure is similar to that of quinoline-2,4-diones , which have been used in the synthesis of antimalarial agents . Therefore, it could potentially be used in the development of new antimalarial drugs.

Potential Treatment for Prion Diseases

Quinine and its derivatives have been used with limited success to treat people who had been infected by prions . Given the structural similarity of the compound to quinine, it could potentially be explored for its efficacy in treating prion diseases.

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-16-8-7-14-11-15(19-18(22)12-4-1-2-5-12)10-13-6-3-9-20(16)17(13)14/h10-12H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMDDYVTLSGGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide

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